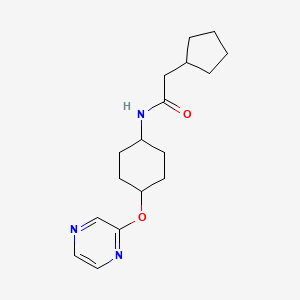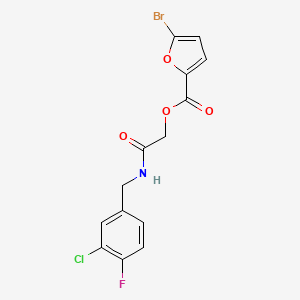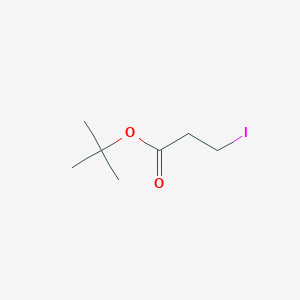
Tert-butyl 3-iodopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-iodopropanoate is a chemical compound with the CAS Number: 124935-83-7 . It has a molecular weight of 256.08 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 256.08 and is stored at a temperature of 4°C .Applications De Recherche Scientifique
Asymmetric Synthesis
Tert-butyl 3-iodopropanoate plays a role in the catalytic asymmetric synthesis, particularly in the synthesis of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are valuable building blocks, prepared through asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, achieving high yields and enantioselectivities (Paquin et al., 2005).
Intermediate in Amine Synthesis
N-tert-Butanesulfinyl imines, derived from tert-butyl compounds like this compound, serve as intermediates in the asymmetric synthesis of amines. These imines facilitate the addition of various nucleophiles and are used in synthesizing a range of enantioenriched amines, including amino acids and alcohols (Ellman et al., 2002).
Solar Cell Improvement
The addition of tert-butyl derivatives to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance. This improvement is attributed to the shift in the TiO2 band edge and increased electron lifetime, a mechanism influenced by compounds like this compound (Boschloo et al., 2006).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, akin to this compound, is a common motif. Its incorporation into bioactive compounds often results in property modulation, like increased lipophilicity or decreased metabolic stability, prompting the exploration of alternative substituents (Westphal et al., 2015).
Synthesis of Organic Compounds
This compound is used in one-pot syntheses, like the chemoselective synthesis of 2H-chromene or coumarin derivatives from Baylis-Hillman adducts. This process involves conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).
Oxidation Reactions
Compounds like this compound are involved in oxidation reactions, such as the iodine–pyridine–tert-butylhydroperoxide system for oxidizing benzylic methylenes and primary amines under solvent-free conditions. This method is green, efficient, and metal-free (Zhang et al., 2009).
Green Process Manufacturing
Tert-butyl derivatives, including this compound, are important in green technology for process manufacturing. They play a role in predicting kinetics and energy consumption in safety tests, optimizing reactor design, and improving feeding safety (Lin & Tseng, 2012).
Safety and Hazards
Orientations Futures
While specific future directions for Tert-butyl 3-iodopropanoate are not mentioned in the search results, similar compounds have been studied for their potential applications. For instance, non-fullerene acceptors, which use 1H-indene-1,3(2H)-dione (a key compound for the synthesis of the end-capping component of non-fullerene acceptors) have attracted much attention as components of organic solar cells .
Mécanisme D'action
Target of Action
Tert-butyl 3-iodopropanoate is a chemical compound used primarily as a reagent in organic synthesis . The primary targets of this compound are other organic compounds that it reacts with during synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions, specifically esterification . In these reactions, the this compound molecule donates an iodine atom to the target molecule, facilitating the formation of new bonds and the synthesis of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a reagent in organic synthesis, it can be involved in a wide variety of pathways, each leading to the production of different organic compounds .
Pharmacokinetics
Its bioavailability would depend on factors such as its concentration, the specific reaction conditions, and the nature of the other compounds present .
Result of Action
The result of this compound’s action is the synthesis of new organic compounds . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific reaction conditions . For example, it is typically stored at a temperature of 4°C to maintain its stability .
Propriétés
IUPAC Name |
tert-butyl 3-iodopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNHUAOFIUFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

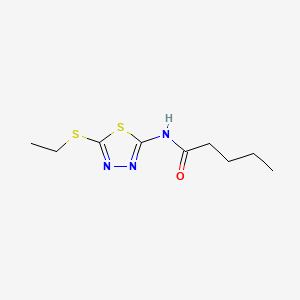
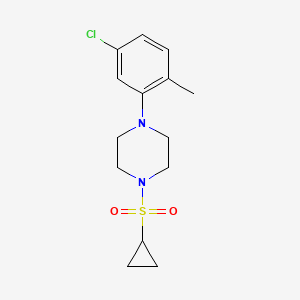
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)
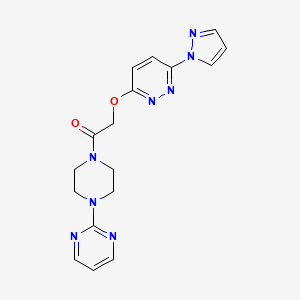
![2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2923727.png)
![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)
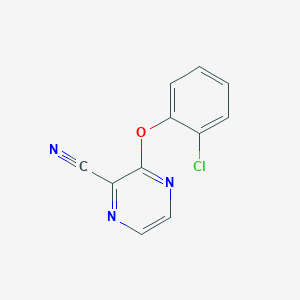
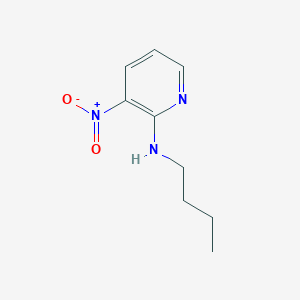
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

